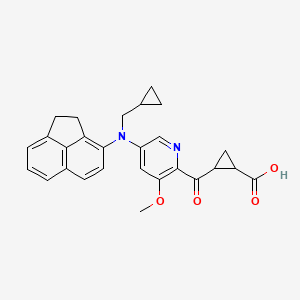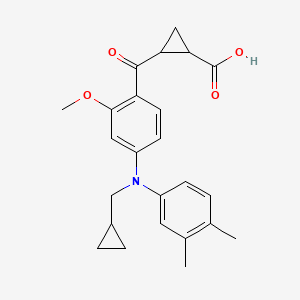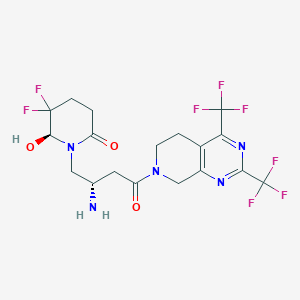![molecular formula C28H35N7O3S B10836662 3-[3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(6-aminopyridin-3-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide](/img/structure/B10836662.png)
3-[3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(6-aminopyridin-3-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
US8569313, Inhibitor 14, is a patented compound known for its role as a potent inhibitor of the suppressor of tumorigenicity 14 protein (ST14). This compound is primarily investigated for its potential therapeutic applications, particularly in the treatment of various cancers .
Vorbereitungsmethoden
The synthesis of US8569313, Inhibitor 14, involves the preparation of meta-substituted phenyl sulfonyl amides of secondary amino acid amides. The synthetic route typically includes the following steps:
Formation of the sulfonyl chloride intermediate: This involves the reaction of a meta-substituted phenyl compound with chlorosulfonic acid.
Amidation reaction: The sulfonyl chloride intermediate is then reacted with a secondary amino acid amide to form the desired sulfonyl amide.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
US8569313, Inhibitor 14, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
US8569313, Inhibitor 14, has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of the suppressor of tumorigenicity 14 protein.
Biology: It is used to investigate the role of the suppressor of tumorigenicity 14 protein in cellular processes and its potential as a therapeutic target.
Medicine: It is being explored for its potential use in cancer therapy, particularly in targeting tumors that overexpress the suppressor of tumorigenicity 14 protein.
Industry: It may have applications in the development of new therapeutic agents and drug formulations.
Wirkmechanismus
US8569313, Inhibitor 14, exerts its effects by inhibiting the activity of the suppressor of tumorigenicity 14 protein. This protein is involved in the regulation of cellular processes such as proliferation, differentiation, and apoptosis. By inhibiting this protein, US8569313, Inhibitor 14, can potentially disrupt the growth and survival of cancer cells .
Vergleich Mit ähnlichen Verbindungen
US8569313, Inhibitor 14, is unique in its specific inhibition of the suppressor of tumorigenicity 14 protein. Similar compounds include:
US8569313, Inhibitor 15: Another inhibitor of the suppressor of tumorigenicity 14 protein with a slightly different chemical structure.
US8569313, Inhibitor 18: A related compound with similar inhibitory activity but different pharmacokinetic properties.
US8569313, Inhibitor 19: Another variant with distinct chemical modifications that affect its potency and selectivity.
These compounds share a common target but differ in their chemical structures and pharmacological profiles, highlighting the uniqueness of US8569313, Inhibitor 14.
Eigenschaften
Molekularformel |
C28H35N7O3S |
|---|---|
Molekulargewicht |
549.7 g/mol |
IUPAC-Name |
3-[3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(6-aminopyridin-3-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide |
InChI |
InChI=1S/C28H35N7O3S/c29-12-9-19-10-13-35(14-11-19)28(36)25(16-20-3-1-5-22(15-20)27(31)32)34-39(37,38)24-6-2-4-21(17-24)23-7-8-26(30)33-18-23/h1-8,15,17-19,25,34H,9-14,16,29H2,(H2,30,33)(H3,31,32) |
InChI-Schlüssel |
YXXOMQLSCCTIBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CCN)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=CC=CC(=C3)C4=CN=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-dimethoxy-2-oxo-6,7-dihydropyrido[2,1-a]phthalazine-3-carboxylic acid](/img/structure/B10836583.png)
![Butyl 2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]-2-methylpropanoate](/img/structure/B10836585.png)
![9,10-dimethoxy-2-oxo-6-propan-2-yl-7H-pyrido[2,1-a]phthalazine-3-carboxylic acid](/img/structure/B10836587.png)
![2-[[5-(2,3-Difluorophenoxy)-3-hydroxypyridine-2-carbonyl]amino]acetic acid](/img/structure/B10836596.png)
![10-methoxy-6-(2-methylpropyl)-9-(3-methylsulfonylpropoxy)-2-oxo-7H-pyrido[2,1-a]phthalazine-3-carboxylic acid](/img/structure/B10836599.png)
![2-phenyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B10836605.png)
![[7-(2-Hydroxypropan-2-yl)-1-methyl-17-oxo-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] 3-(4-fluorophenyl)prop-2-enoate](/img/structure/B10836616.png)
![3-[6-[(2-chloro-6-ethylphenyl)methylsulfanyl]-7-fluorospiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]propanoic acid](/img/structure/B10836622.png)




![1-[(2S)-2-amino-4-[2-cyclobutyl-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoro-6-hydroxypiperidin-2-one](/img/structure/B10836652.png)
